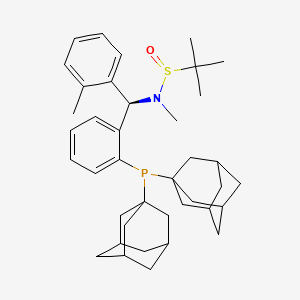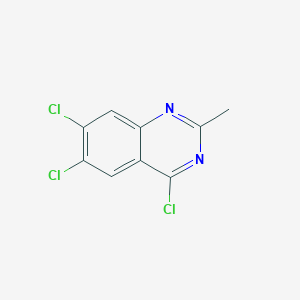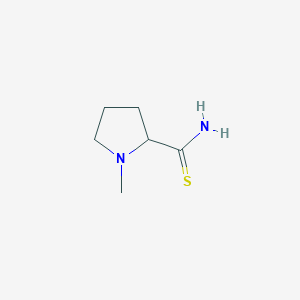
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF5. This compound is part of the benzene derivatives family, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the benzene ring. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also emphasizes safety measures due to the reactive nature of halogenating agents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typical in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its use in the development of pharmaceuticals, particularly in designing molecules with specific biological targets.
Industry: It serves as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and trifluoromethyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Difluorobenzotrifluoride
- 3,4-Difluoro-5-(trifluoromethyl)bromobenzene
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
5-Chloro-1,2-difluoro-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and unique electronic effects. Compared to similar compounds, it offers a different balance of steric and electronic factors, making it valuable in specific synthetic applications.
Propriétés
Formule moléculaire |
C7H2ClF5 |
|---|---|
Poids moléculaire |
216.53 g/mol |
Nom IUPAC |
5-chloro-1,2-difluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF5/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |
Clé InChI |
CXPCHWZVOGXZPG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)
![3,7-Dichloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13660124.png)


